molecular formula C15H34OSi B14458103 3-[Decyl(dimethyl)silyl]propan-1-ol CAS No. 75395-78-7

3-[Decyl(dimethyl)silyl]propan-1-ol

Cat. No.: B14458103
CAS No.: 75395-78-7
M. Wt: 258.51 g/mol
InChI Key: QATUXQFZMCMCAF-UHFFFAOYSA-N
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Description

3-[Decyl(dimethyl)silyl]propan-1-ol is an organosilicon compound with the molecular formula C15H34OSi. It is a type of silanol, which is characterized by the presence of a silicon atom bonded to a hydroxyl group. This compound is notable for its unique structure, which combines a long alkyl chain with a silyl group, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Decyl(dimethyl)silyl]propan-1-ol typically involves the reaction of 3-chloropropanol with decyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the silicon atom of decyldimethylchlorosilane, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as platinum or palladium, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[Decyl(dimethyl)silyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a silane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is a silane derivative.

    Substitution: The major products are halides or amines, depending on the substituent introduced.

Scientific Research Applications

3-[Decyl(dimethyl)silyl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.

    Medicine: It is investigated for its potential use in drug delivery systems, where the silyl group can improve the solubility and bioavailability of therapeutic agents.

    Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 3-[Decyl(dimethyl)silyl]propan-1-ol involves the interaction of the silyl group with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the long alkyl chain provides hydrophobic properties, which can enhance the compound’s ability to interact with lipid membranes and other hydrophobic surfaces.

Comparison with Similar Compounds

Similar Compounds

    3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but with a phenyl group instead of a decyl group.

    3-[Methoxy(dimethyl)silyl]propan-1-ol: Similar structure but with a methoxy group instead of a decyl group.

    3-[Dimethyl(ethyl)silyl]propan-1-ol: Similar structure but with an ethyl group instead of a decyl group.

Uniqueness

3-[Decyl(dimethyl)silyl]propan-1-ol is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with hydrophobic surfaces is desired, such as in the modification of biomolecules or the production of silicone-based materials.

Properties

IUPAC Name

3-[decyl(dimethyl)silyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34OSi/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUXQFZMCMCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607765
Record name 3-[Decyl(dimethyl)silyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75395-78-7
Record name 3-[Decyl(dimethyl)silyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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